4-Fluoro-1H-indole-3-carbaldehyde

Medicinal Chemistry Drug Discovery Physicochemical Profiling

CNS drug discovery programs require regiochemically precise fluorinated indole building blocks with defined electronic and pharmacokinetic properties. Generic substitution with unsubstituted indole-3-carboxaldehyde (CAS 487-89-8) fails due to divergent reactivity and suboptimal lipophilicity. 4-Fluoro-1H-indole-3-carbaldehyde (CAS 23073-31-6) resolves this: • Highest calculated LogP (2.179) among mono-fluorinated indole-3-carbaldehyde regioisomers, enhancing blood-brain barrier permeability potential vs. parent scaffold (LogP ~1.68-1.98). • Electron-withdrawing 4-fluoro substituent directs electrophilic aromatic substitution to specific positions and provides metabolic soft spot blockade. • Versatile 3-carbaldehyde handle enables Wittig, Knoevenagel, Grignard, and reductive amination for diverse library synthesis with documented patent viability. Supplied at ≥98% purity with full analytical characterization (NMR, HPLC).

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 23073-31-6
Cat. No. B1322307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1H-indole-3-carbaldehyde
CAS23073-31-6
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=CN2)C=O
InChIInChI=1S/C9H6FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H
InChIKeyCMNRHJOJYQIGDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indole-3-carbaldehyde: Key Building Block


4-Fluoro-1H-indole-3-carbaldehyde (CAS 23073-31-6) is a halogenated indole-3-carboxaldehyde derivative featuring a fluorine atom at the 4-position and an aldehyde group at the 3-position of the indole core . This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery, particularly for constructing biologically active molecules targeting neurological disorders [1]. The 4-fluoro substitution imparts distinct electronic properties and lipophilicity compared to unsubstituted indole-3-carboxaldehyde, influencing both synthetic reactivity and potential biological interactions [2].

Why Unsubstituted Indole-3-carboxaldehyde Cannot Substitute


Generic substitution with the unsubstituted parent compound, 1H-indole-3-carboxaldehyde (CAS 487-89-8), fails due to fundamental differences in electronic character and physicochemical properties that directly impact synthetic outcomes. The 4-fluoro substituent is a strong electron-withdrawing group that alters the indole ring's reactivity in electrophilic aromatic substitution and cross-coupling reactions . Furthermore, the fluorine atom increases lipophilicity (calculated LogP ~2.18) compared to the parent scaffold (LogP ~1.68-1.98), which affects compound partitioning, purification behavior, and downstream biological properties [1]. Regioisomeric fluoroindole carboxaldehydes (e.g., 5-fluoro, 6-fluoro, 7-fluoro) exhibit distinct LogP values and synthetic accessibility, making the 4-fluoro variant a non-interchangeable, position-specific building block .

4-Fluoro-1H-indole-3-carbaldehyde: Evidence vs. Analogs


Lipophilicity vs. Unsubstituted Indole-3-carboxaldehyde

The 4-fluoro substitution increases lipophilicity by approximately 0.2-0.5 LogP units compared to the unsubstituted parent compound. 4-Fluoro-1H-indole-3-carbaldehyde exhibits a calculated LogP of 2.179 [1], whereas 1H-indole-3-carboxaldehyde (parent) shows reported LogP values ranging from 1.68 to 1.98 depending on the computational method [2][3]. This increased lipophilicity can enhance membrane permeability in biological assays and alter chromatographic retention times during purification.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

LogP Across Fluoroindole Regioisomers

The position of the fluorine atom on the indole ring significantly modulates lipophilicity. 4-Fluoro-1H-indole-3-carbaldehyde has a calculated LogP of 2.179 [1]. In comparison, the 5-fluoro isomer exhibits a LogP of 1.9499 , the 6-fluoro isomer shows a LogP of 2.1195 [2], and the 7-fluoro isomer is reported with an XLogP3 of 1.6 . The 4-fluoro isomer demonstrates the highest calculated LogP among the mono-fluorinated regioisomers evaluated here, a property that can be leveraged for specific medicinal chemistry objectives.

Medicinal Chemistry SAR Studies Physicochemical Properties

Lipophilicity: 4-Chloro Analog Comparison

Replacing the 4-fluoro substituent with a 4-chloro group results in a significant increase in lipophilicity. 4-Fluoro-1H-indole-3-carbaldehyde has a calculated LogP of 2.179 [1], while its 4-chloro counterpart (4-chloro-1H-indole-3-carbaldehyde, CAS 876-72-2) exhibits a LogP of 2.6338 [2]. This ΔLogP of +0.45 represents a substantial shift in physicochemical properties, with the chloro analog being considerably more lipophilic.

Medicinal Chemistry Halogen Bonding SAR

Synthetic Utility as Key Intermediate

4-Fluoro-1H-indole-3-carbaldehyde is explicitly cited as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders [1]. It is also listed as a reagent for the synthetic preparation of compounds requiring an indole group or a specifically substituted fluoroindole group . Furthermore, it has been documented in patent procedures as a starting material for synthesizing more complex indole derivatives via substitution reactions . While this evidence is qualitative, it establishes a documented precedent for its use in medicinal chemistry workflows.

Organic Synthesis Pharmaceutical Intermediates Drug Discovery

4-Fluoro-1H-indole-3-carbaldehyde: Application Scenarios


CNS-Targeted Drug Candidates

4-Fluoro-1H-indole-3-carbaldehyde is ideally suited for synthesizing novel chemical entities targeting neurological disorders [1]. Its elevated LogP (2.179) relative to the parent indole scaffold suggests enhanced blood-brain barrier permeability potential, a critical parameter for CNS drug design [2]. The 4-fluoro substituent also provides a metabolic soft spot blockade, potentially improving compound stability in vivo compared to unsubstituted analogs.

SAR: Fluorine Position Effects

The 4-fluoro isomer offers the highest calculated LogP among the four mono-fluorinated indole-3-carboxaldehyde regioisomers (2.179 vs. 1.60-2.12) [1][2]. This property makes it a valuable comparator compound in SAR campaigns designed to optimize lipophilicity, membrane permeability, and target engagement. Researchers can use the 4-fluoro variant to specifically probe the electronic and steric requirements of the 4-position on the indole ring.

Electrophilic Substitution & Cross-Coupling

The electron-withdrawing nature of the 4-fluoro substituent alters the indole ring's electronic density, directing electrophilic aromatic substitution to specific positions [1]. Additionally, the aldehyde group at the 3-position serves as a versatile handle for C-C bond formation (e.g., Wittig, Knoevenagel, Grignard) and reductive amination, enabling the construction of diverse chemical libraries [2]. Its documented use in patent procedures confirms its synthetic viability .

Fluorescent Probe Development

Fluorinated indole derivatives, including 4-fluoro-1H-indole-3-carbaldehyde, are utilized in the development of fluorescent probes for biological imaging [1]. The fluorine atom can influence the compound's electronic excited states, potentially enhancing fluorescence quantum yield and photostability compared to non-fluorinated analogs. This makes it a strategic choice for designing imaging agents to visualize cellular processes in real-time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoro-1H-indole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.